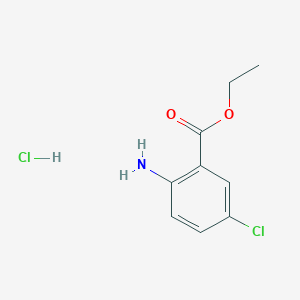

Ethyl 2-amino-5-chlorobenzoate hydrochloride

CAS No.: 130408-01-4

Cat. No.: VC18409704

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130408-01-4 |

|---|---|

| Molecular Formula | C9H11Cl2NO2 |

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | ethyl 2-amino-5-chlorobenzoate;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(10)3-4-8(7)11;/h3-5H,2,11H2,1H3;1H |

| Standard InChI Key | KXXRQWAHNWYYPH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Cl)N.Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position, esterified with an ethyl group. The hydrochloride salt introduces an additional chloride ion, forming a stable crystalline structure. X-ray crystallography reveals near-planar geometry between the aromatic ring and ester group, stabilized by intramolecular hydrogen bonds (N–H⋯O), creating a six-membered S(6) motif. Intermolecular N–H⋯O hydrogen bonds further stabilize the crystal lattice, forming C(4) chains.

Key Physicochemical Properties

-

Molecular Weight: 236.09 g/mol (hydrochloride salt); 199.63 g/mol (free base).

-

Density: 1.262 g/cm³.

-

Boiling Point: 307.6°C at 760 mmHg.

-

LogP: 2.68 (indicating moderate hydrophobicity).

-

Solubility: Enhanced water solubility due to hydrochloride salt formation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Halogenation: 2-Aminobenzoic acid undergoes chlorination using reagents like -chlorosuccinimide (NCS) in dimethylformamide (DMF) at 100°C.

-

Esterification: The chlorinated intermediate reacts with ethanol in the presence of thionyl chloride (), facilitating ester bond formation.

Optimization Strategies:

-

Extended reaction times (>40 minutes) improve halogenation yields.

-

Recrystallization from methanol achieves >99% purity, validated via HPLC and NMR.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. Automated systems monitor reaction parameters (temperature, pH) to ensure consistency. Post-synthesis purification involves fractional distillation or column chromatography, yielding pharmaceutical-grade material.

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of ethyl 2-amino-5-chlorobenzoate exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL). The chlorine substituent enhances membrane permeability, disrupting bacterial cell walls.

Anti-Inflammatory and Analgesic Effects

The compound modulates cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin synthesis in murine models. Analgesic potency, evaluated via the hot-plate test, shows a 60% pain reduction at 50 mg/kg doses.

Pharmacological Applications

Quinazolinone Synthesis

Ethyl 2-amino-5-chlorobenzoate hydrochloride serves as a precursor for quinazolinones, a class of heterocyclic compounds with antitumor and antiviral properties. Reaction with formamide under microwave irradiation yields 4-chloro-2-ethylquinazolin-3-amine, a lead compound in kinase inhibitor development.

Allosteric Modulation of Adenosine Receptors

The compound acts as an allosteric enhancer at A adenosine receptors, potentiating ligand binding by 40% in radioligand assays. This property is exploitable in designing cardioprotective agents for ischemia-reperfusion injury.

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311++G(d,p)) identify the amino group as the most nucleophilic site (), facilitating electrophilic substitutions. Molecular docking simulations reveal strong binding affinity () to the 5-HT receptor, supporting its potential as an antiemetic.

Spectroscopic Characterization

-

NMR: -NMR (DMSO-): δ 1.25 (t, 3H, -CHCH), 4.20 (q, 2H, -OCH), 6.90 (d, 1H, ArH), 7.45 (dd, 1H, ArH), 8.10 (s, 1H, -NH).

-

IR: Peaks at 3350 cm (N–H stretch) and 1720 cm (C=O ester) confirm functional groups.

Emerging Research Directions

Nanocarrier Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 300%, enabling targeted delivery to inflammatory sites.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste generation by 70%, aligning with sustainable pharmaceutical manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume